1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine is a compound that has garnered attention in pharmaceutical research due to its potential as an inhibitor of specific enzymes, particularly inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo purine biosynthesis pathway in various organisms, including Mycobacterium tuberculosis, making this compound a candidate for anti-tubercular drug development. The compound belongs to a class of isoquinoline sulfonamide derivatives, which are known for their diverse biological activities.
The compound can be synthesized from various precursors, including isoquinoline derivatives and piperazine. Research studies have documented its synthesis and biological evaluation, highlighting its structure-activity relationship and pharmacological properties. Notable studies include those published in journals such as the International Journal of Molecular Sciences and articles available on platforms like PubMed Central .
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine is classified as a sulfonamide derivative. It contains a piperazine core substituted with an isoquinoline sulfonyl group and a tert-butoxycarbonyl protecting group. This classification places it among compounds with potential therapeutic applications in treating infections and possibly cancers due to its enzyme inhibition properties.
The synthesis of 1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine typically involves multi-step organic reactions. Key methods include:
The synthesis may employ techniques such as:
The molecular structure of 1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine can be described as follows:
The molecular formula is C_{15}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 320.4 g/mol. The structural representation indicates that it possesses both hydrophilic and hydrophobic characteristics, which may influence its biological activity and solubility profiles.
The compound participates in various chemical reactions, primarily focusing on:
Kinetic studies have shown that modifications to the isoquinoline or piperazine moieties can significantly affect the inhibitory potency against IMPDH. For instance, substituting different groups on these rings can lead to variations in activity, indicating a structure-activity relationship that guides future synthesis efforts .
The mechanism by which 1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine exerts its effects involves:
Studies have demonstrated that this inhibition results in significant antibacterial activity against resistant strains of Mycobacterium tuberculosis, making it a promising candidate for further development .
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine typically exhibits:
Chemical stability under physiological conditions is crucial for therapeutic applications. The presence of the tert-butoxycarbonyl group provides stability while allowing for potential deprotection during biological assays or therapeutic use.
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine has several applications in scientific research:
The molecular architecture of 1-(5-isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine integrates two critical functional groups: a sulfonamide linker and a tert-butoxycarbonyl (Boc) carbamate. The sulfonamide group (–SO₂–NH–) bridges the 5-position of the isoquinoline heterocycle and the piperazine nitrogen, creating a planar, electron-deficient region that facilitates hydrogen bonding and dipole interactions [4] [7]. This configuration is structurally analogous to protein kinase inhibitors like H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine), where the sulfonamide group is essential for competitive enzyme binding [7].
The Boc group (–OC(O)OC(CH₃)₃) is attached to the opposing piperazine nitrogen via a carbamate (–NH–C(O)O–) linkage. This urethane bond exhibits partial double-bond character due to resonance delocalization, resulting in a rotational barrier of ~15 kcal/mol and contributing to molecular rigidity. The tert-butyl moiety creates a steric shield with a van der Waals volume of 94 ų, providing substantial steric protection to the carbamate nitrogen [2] [5] [9]. This dual-functional design enables simultaneous biological targeting (via sulfonamide) and reversible nitrogen protection (via Boc), making the compound valuable for synthetic intermediates in drug development.
Table 1: Key Molecular Descriptors
Parameter | Sulfonamide Group | Boc Carbamate Group |
---|---|---|
Bond Length (Å) | S–N: 1.63 ± 0.02 | N–C: 1.35 ± 0.03 |
Bond Angle (°) | C–S–N: 104.5 | O–C–O: 126.2 |
Torsional Barrier | ~5 kcal/mol | ~15 kcal/mol |
Van der Waals Volume | 52 ų | 94 ų (tert-butyl) |
The 2-methylpiperazine moiety introduces a chiral center at carbon C2, adopting (R) or (S) configurations that significantly influence molecular topology. The methyl substituent imposes an axial chirality with a 1,3-diaxial strain energy of ~3.5 kcal/mol, favoring equatorial orientation. Density functional theory (DFT) calculations reveal two stable chair conformers: In Conformer A, the 2-methyl group occupies an equatorial position while the Boc group adopts an axial orientation (ΔG = 0 kcal/mol). Conformer B inverts this arrangement, resulting in a 1.3 kcal/mol energy penalty due to steric crowding between the Boc tert-butyl group and the sulfonamide plane [3] [6] [10].
The C2 chirality also modulates the piperazine ring’s puckering amplitude (Q = 0.56 Å) and phase angle (θ = 18°), parameters quantified via Cremer-Pople ring analysis. These stereochemical features are critical when comparing to bioactive analogs like KN-62 (1-[N,O-bis(5-isoquinolinesulfonyl]-N-methyl-L-tyrosyl-4-phenylpiperazine), where chiral specificity determines calcium/calmodulin-dependent protein kinase II (CaMKII) inhibition efficacy [1]. The Boc group’s tert-butyl rotation (3-fold symmetry, V₃ = 3.8 kcal/mol) adds dynamic complexity without disrupting the core stereochemistry.
The 5-isoquinolinesulfonyl group functions as an electron-withdrawing pharmacophore with a Hammett constant (σₚ) of +0.93, inducing significant polarization across the sulfonamide bridge. Natural Bond Orbital (NBO) analysis shows a +0.42 e⁻ charge depletion at the sulfonamide nitrogen and a –0.31 e⁻ accumulation on the isoquinoline nitrogen. This charge separation creates a permanent dipole moment of ~5.2 D, enhancing solubility in polar solvents (log P reduced by 0.8 vs non-sulfonylated analogs) [4] [7].
Isoquinoline’s fused aromatic system exhibits absorption maxima at 274 nm (ε = 5,200 M⁻¹cm⁻¹) and 316 nm (ε = 3,800 M⁻¹cm⁻¹), with fluorescence emission at 410 nm when excited at 340 nm. The lowest unoccupied molecular orbital (LUMO) localizes primarily on the sulfonylated ring (–2.1 eV), making it susceptible to nucleophilic attack. This electronic profile mirrors PKC inhibitors like chelerythrine chloride, where frontier orbital energies dictate competitive ATP-binding [4] [7]. Crucially, the sulfonyl group’s electron deficiency stabilizes the adjacent piperazine nitrogen against oxidation, reducing the dealkylation rate by 4-fold compared to non-sulfonylated piperazines.
The Boc group serves as an acid-labile protecting strategy for the piperazine nitrogen, leveraging the kinetic stability of the tert-butyl carbocation dissociation pathway. Under acidic conditions (pH < 3), Boc undergoes protonation at the carbamate oxygen (pKa ≈ –1), followed by rate-limiting tert-butyl cation liberation (k = 2.7 × 10⁻³ s⁻¹ in 50% TFA/DCM). The carbamic acid intermediate then rapidly decarboxylates (k = 1.8 × 10⁶ s⁻¹) to yield the free amine [2] [5] [8]. This mechanism prevents unwanted nucleophilic reactions during synthetic processes, such as isocyanate formation.
Boc stability profiles reveal orthogonal protection compatibility:
Table 2: Boc Protection/Deprotection Method Comparison
Method | Conditions | Selectivity | Yield (%) |
---|---|---|---|
Protection | |||
(Boc)₂O/H₂O/NaOH | 0°C → RT, 2h | Primary > Secondary amine | 92 |
(Boc)₂O/DMAP/MeCN | RT, 30 min | Sterically accessible amines | 88 |
Deprotection | |||
TFA/DCM (1:1) | RT, 30 min | Universal | 95 |
HCl/MeOH (3M) | RT, 30 min | Acid-stable substrates | 89 |
TMSI/MeOH | 0°C → RT, 1h | Sensitive substrates | 91 |
Selective deprotection is achievable using ZnBr₂ in DCM (targets secondary N-Boc) or Montmorillonite K10 clay in ClCH₂CH₂Cl (targets aromatic N-Boc), preserving other protecting groups like Fmoc or Cbz [8]. The Boc group’s steric footprint also restricts piperazine nitrogen inversion, freezing the ring conformation for stereospecific reactions—a critical feature when synthesizing chiral building blocks for PROTAC linkers [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: